![molecular formula C15H14N2O4 B13747727 N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide CAS No. 1017319-85-5](/img/structure/B13747727.png)
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of both hydroxy and nitro functional groups attached to a phenyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its biological activity. For instance, the hydroxy group can form hydrogen bonds with target proteins, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar structure but lacks the nitro group.
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the hydroxy group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Similar structure with both hydroxy and nitro groups in different positions.
Uniqueness
N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl rings. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1017319-85-5 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
N-[(2-hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14N2O4/c1-10(18)16-15(13-4-2-3-5-14(13)19)11-6-8-12(9-7-11)17(20)21/h2-9,15,19H,1H3,(H,16,18) |
Clave InChI |
IQIXCWQBVBEBGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)

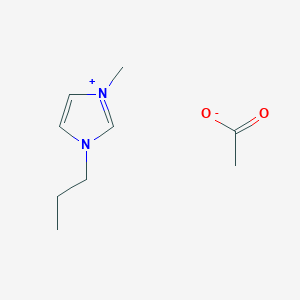
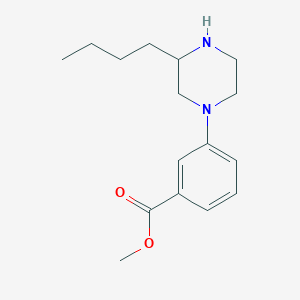


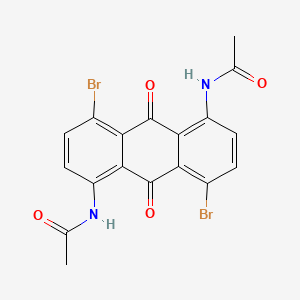
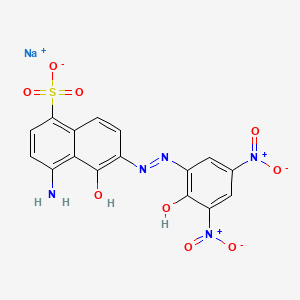
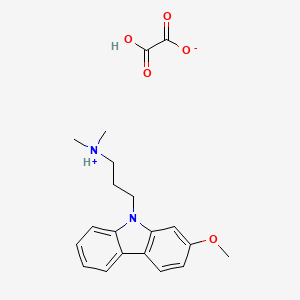

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)

